molecular formula C16H13ClN2O3S3 B2737739 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide CAS No. 895444-59-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide

Cat. No. B2737739
M. Wt: 412.92
InChI Key: BLOHFJUGSOXEDX-UHFFFAOYSA-N
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Description

“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide” is a small molecule that has gained attention in recent years due to its potential therapeutic applications. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group represents an important pharmacophoric feature .


Molecular Structure Analysis

The molecular formula of a similar compound, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, is C17H15ClN2O3S3, and its molecular weight is 426.95.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization . All reactions were monitored by thin layer chromatography (TLC) performed on 0.2 mm thick silica gel-aluminium backed plates .


Physical And Chemical Properties Analysis

Thiophene, a core structure in the molecule, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Antitumor Activity

One major area of application for derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide is in the synthesis of compounds with potential antitumor activities. For instance, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity in vitro against a variety of human tumor cell lines. This research has led to the identification of compounds with considerable anticancer activity against specific cancer cell lines, highlighting the potential of these compounds as leads for the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Structure-Activity Relationships in Drug Design

The study of structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has also been a significant research application. Investigations into various 6,5-heterocyclic analogs aimed at improving metabolic stability have utilized derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide as key intermediates. These studies are essential for the rational design of more effective and stable therapeutic agents (Stec et al., 2011).

Anti-inflammatory and Analgesic Activities

Another research direction has focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives with significant anti-inflammatory and analgesic activities. These studies contribute to the development of new therapeutic agents for the treatment of inflammation and pain (Sunder & Maleraju, 2013).

Anticonvulsant Evaluation

Research on the anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrates the potential of these compounds in epilepsy treatment. Such studies involve the synthesis of compounds followed by evaluation using animal models, contributing valuable information towards understanding the mechanism of action and efficacy of new anticonvulsant drugs (Nath et al., 2021).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c1-10-2-4-11(5-3-10)25(21,22)9-15(20)19-16-18-12(8-23-16)13-6-7-14(17)24-13/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOHFJUGSOXEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide

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